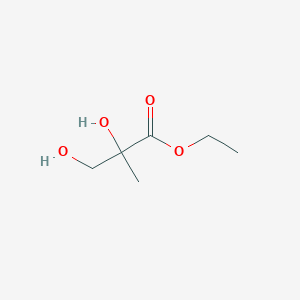

Ethyl 2,3-dihydroxy-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,3-dihydroxy-2-methylpropanoate is an organic compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . It is a derivative of propanoic acid and is characterized by the presence of two hydroxyl groups and an ethyl ester group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dihydroxy-2-methylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,3-dihydroxy-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,3-dihydroxy-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2,3-dioxo-2-methylpropanoic acid.

Reduction: Formation of ethyl 2,3-dihydroxy-2-methylpropanol.

Substitution: Formation of this compound derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 2,3-dihydroxy-2-methylpropanoate is recognized for its role as a pharmaceutical intermediate. Its structural properties allow it to participate in the synthesis of various bioactive compounds, including those used in drug formulations.

Case Study: Synthesis of Anticancer Agents

A notable application of this compound is in the synthesis of anticancer drugs. Research has demonstrated that derivatives of this compound can exhibit cytotoxic activity against cancer cell lines. For instance, a study highlighted the use of this compound in creating novel analogs that target specific cancer pathways, enhancing therapeutic efficacy while minimizing side effects.

Food Science Applications

This compound is also found in food chemistry as a flavoring agent. It contributes to the aroma profile of various foods and beverages, particularly in fruit flavors.

Data Table: Concentration Levels in Foods

| Food Item | Average Concentration (mg/kg) |

|---|---|

| Apples | 0.5 |

| Pineapples | 0.3 |

| Red Wine | 1.2 |

The presence of this compound in these foods suggests its potential as a biomarker for dietary intake studies, providing insights into consumer behavior and preferences.

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including esterification and oxidation.

Case Study: Synthesis of Complex Esters

Research has demonstrated the utility of this compound in synthesizing complex esters through transesterification reactions. This process is crucial for developing new materials with tailored properties for industrial applications.

Environmental Applications

Emerging studies indicate that compounds like this compound can play a role in environmental monitoring as potential biomarkers for pollution tracking. Their presence in certain ecosystems may indicate anthropogenic influences or natural bioprocesses.

Data Table: Environmental Monitoring

| Ecosystem Type | Biomarker Presence |

|---|---|

| Agricultural Soils | Detected |

| Aquatic Systems | Detected |

Mécanisme D'action

The mechanism of action of ethyl 2,3-dihydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity and function. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical reactions .

Comparaison Avec Des Composés Similaires

Ethyl 2,3-dihydroxy-2-methylpropanoate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2,3-dihydroxybutanoate: Similar structure but with an additional carbon in the backbone.

Ethyl 2-hydroxy-2-methylpropanoate: Similar structure but with only one hydroxyl group.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts .

Activité Biologique

Ethyl 2,3-dihydroxy-2-methylpropanoate (CAS No. 67535-07-3) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and industrial chemistry. This compound features two hydroxyl groups and an ester functional group, which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and other biomolecules through hydrogen bonding facilitated by its hydroxyl groups. The ester moiety can undergo hydrolysis, releasing corresponding acids that may participate in further biochemical reactions. This dual functionality allows the compound to act as both a substrate and an inhibitor in various enzymatic processes.

Research Findings

- Enzyme Interactions : Studies have indicated that this compound can inhibit certain enzymatic activities. For instance, it has been investigated for its effects on the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. The compound's ability to downregulate the expression of virulence factors suggests potential therapeutic applications against bacterial infections .

- Anticancer Properties : In vitro studies have shown that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as HCT-116 and HeLa. The mechanism appears to involve apoptosis induction and inhibition of specific signaling pathways related to cancer cell survival .

- Antimicrobial Activity : There is emerging evidence that compounds related to this compound possess antibacterial and antifungal properties. For example, structural analogs have demonstrated effectiveness against various bacterial strains, suggesting a broader spectrum of antimicrobial activity .

Case Study 1: Inhibition of Type III Secretion System

A study focused on the T3SS in Escherichia coli showed that this compound could significantly reduce the secretion of virulence factors at concentrations as low as 50 µM. This inhibition was linked to a decrease in the expression of key regulatory proteins involved in the secretion process .

Case Study 2: Antiproliferative Effects

Research involving a series of synthesized derivatives revealed that this compound exhibited IC50 values in the low micromolar range against cancer cell lines. Notably, the compound's selectivity for cancerous cells over normal cells was highlighted, indicating its potential as a targeted therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-hydroxy-2-methylpropanoate | One hydroxyl group | Limited antimicrobial properties |

| Ethyl 2,3-dihydroxybutanoate | Additional carbon in backbone | Moderate anticancer activity |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Similar structure with chlorophenyl group | Strong HDAC inhibition |

This table illustrates how structural variations influence biological activity, emphasizing the distinctiveness of this compound.

Propriétés

IUPAC Name |

ethyl 2,3-dihydroxy-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-3-10-5(8)6(2,9)4-7/h7,9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAJBPPQDTYLCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67535-07-3 |

Source

|

| Record name | ethyl 2,3-dihydroxy-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.